molecular formula C13H11FO2 B6370140 2-(2-Fluoro-3-methoxyphenyl)phenol, 95% CAS No. 1261984-09-1

2-(2-Fluoro-3-methoxyphenyl)phenol, 95%

Cat. No. B6370140
CAS RN: 1261984-09-1
M. Wt: 218.22 g/mol
InChI Key: WXYXINFKEQYJSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Fluoro-3-methoxyphenyl)phenol, 95% (2-FMP) is a synthetic compound that has recently been used in a variety of scientific research applications. It is a colorless crystalline solid with a molar mass of 200.17 g/mol and a melting point of 58-60 °C. 2-FMP has a high solubility in organic solvents such as ethanol, methanol, and dimethylformamide (DMF). This compound is of interest to researchers due to its potential applications in organic synthesis, medicinal chemistry, and material science.

Scientific Research Applications

2-(2-Fluoro-3-methoxyphenyl)phenol, 95% has been used in a variety of scientific research applications. It has been used as a reactant in the synthesis of various compounds, including 2-fluoro-3-methoxybenzamide, 2-fluoro-3-methoxybenzyl alcohol, and 2-fluoro-3-methoxybenzaldehyde. In addition, 2-(2-Fluoro-3-methoxyphenyl)phenol, 95% has been used in the synthesis of pharmaceuticals, such as the antifungal agent fluconazole, and in the synthesis of materials, such as polymers and nanomaterials.

Mechanism of Action

2-(2-Fluoro-3-methoxyphenyl)phenol, 95% acts as a nucleophile in organic reactions and can react with a variety of electrophiles. It can react with carbonyl compounds, such as aldehydes and ketones, to form a variety of products, including amides, esters, and alcohols. It can also react with halogenated compounds, such as bromoacetone, to form bromoacetates. In addition, 2-(2-Fluoro-3-methoxyphenyl)phenol, 95% can react with alkenes to form a variety of products, including alcohols and ethers.
Biochemical and Physiological Effects
2-(2-Fluoro-3-methoxyphenyl)phenol, 95% has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic and non-mutagenic in cell culture studies. In addition, 2-(2-Fluoro-3-methoxyphenyl)phenol, 95% has been shown to be non-cytotoxic in human cell lines.

Advantages and Limitations for Lab Experiments

2-(2-Fluoro-3-methoxyphenyl)phenol, 95% has several advantages for use in lab experiments. It is a stable compound that is easy to synthesize and handle. It is also non-toxic and non-mutagenic, making it suitable for use in cell culture studies. In addition, 2-(2-Fluoro-3-methoxyphenyl)phenol, 95% is soluble in a variety of organic solvents, making it easy to use in a variety of synthetic reactions.
However, there are some limitations to using 2-(2-Fluoro-3-methoxyphenyl)phenol, 95% in lab experiments. It is not very soluble in water, making it difficult to use in aqueous solutions. In addition, 2-(2-Fluoro-3-methoxyphenyl)phenol, 95% is sensitive to light and air, making it difficult to store for long periods of time.

Future Directions

The potential applications of 2-(2-Fluoro-3-methoxyphenyl)phenol, 95% in scientific research are numerous. It can be used in the synthesis of pharmaceuticals, such as antifungal agents, and in the synthesis of materials, such as polymers and nanomaterials. In addition, 2-(2-Fluoro-3-methoxyphenyl)phenol, 95% can be used in the synthesis of fluorinated compounds, such as polyfluoroalkyl substances, which have a variety of applications in industry. Finally, 2-(2-Fluoro-3-methoxyphenyl)phenol, 95% can be used in the synthesis of other fluorinated compounds, such as fluorinated polymers and fluorinated surfactants, which have potential applications in the medical and environmental fields.

Synthesis Methods

2-(2-Fluoro-3-methoxyphenyl)phenol, 95% can be synthesized by several methods. One method involves the reaction of 2-fluoro-3-methoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as potassium carbonate. The reaction is carried out at room temperature and yields 2-(2-Fluoro-3-methoxyphenyl)phenol, 95% as a white solid. Another method involves the reaction of 2-fluoro-3-methoxybenzaldehyde with sodium hydroxide in the presence of a solvent such as dimethylformamide (DMF). This reaction also yields 2-(2-Fluoro-3-methoxyphenyl)phenol, 95% as a white solid.

properties

IUPAC Name

2-(2-fluoro-3-methoxyphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO2/c1-16-12-8-4-6-10(13(12)14)9-5-2-3-7-11(9)15/h2-8,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXYXINFKEQYJSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1F)C2=CC=CC=C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10683489
Record name 2'-Fluoro-3'-methoxy[1,1'-biphenyl]-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10683489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261984-09-1
Record name 2'-Fluoro-3'-methoxy[1,1'-biphenyl]-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10683489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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